1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate
CAS No.: 16600-18-3
Cat. No.: VC0107560
Molecular Formula: C13H14BF4N3
Molecular Weight: 299.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16600-18-3 |
|---|---|
| Molecular Formula | C13H14BF4N3 |
| Molecular Weight | 299.08 |
| IUPAC Name | (1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate |
| Standard InChI | InChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 |
| Standard InChI Key | DYDFNIURMHTHDY-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Basic Information
1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate is identified by the CAS number 16600-18-3 and possesses the molecular formula C13H14BF4N3 . This compound has a molecular weight of 299.08 g/mol and is characterized by its distinctive structure featuring a phenylazo group attached to a pyridinium ring with a tetrafluoroborate counterion .
Structural Features
The structure of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate consists of several key components:
-
A pyridinium ring with an ethyl group at the N-position
-
A phenylazo (N=N-C6H5) group attached at the 4-position of the pyridinium ring
-
A tetrafluoroborate (BF4-) counterion that balances the positive charge of the pyridinium nitrogen
The IUPAC name for this compound is (1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate, which precisely describes its structural arrangement .
Physical and Chemical Properties
Table 1: Key Properties of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16600-18-3 | |
| Molecular Formula | C13H14BF4N3 | |
| Molecular Weight | 299.08 g/mol | |
| IUPAC Name | (1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate | |
| Standard InChI | InChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 | |
| Standard InChIKey | DYDFNIURMHTHDY-UHFFFAOYSA-N | |
| SMILES | B-(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| LogP (calculated) | 4.70940 | |
| PSA (Polar Surface Area) | 28.60000 |
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate typically follows a two-step process involving alkylation followed by anion exchange. The general procedure involves:
-
Reaction of 4-phenylazopyridine with an alkylating agent (specifically ethyl bromide)
-
Formation of the pyridinium bromide intermediate
-
Exchange of the bromide counterion with tetrafluoroborate to yield the final product
This synthetic approach ensures the formation of the desired pyridinium salt with the intact phenylazo group at the 4-position.
Reaction Conditions
The synthesis reaction generally proceeds under the following conditions:
-
The reaction between 4-phenylazopyridine and ethyl bromide often occurs in a suitable organic solvent such as acetone or acetonitrile
-
The alkylation step may require elevated temperatures or extended reaction times to ensure complete conversion
-
The anion exchange step typically involves treating the intermediate bromide salt with tetrafluoroboric acid or a tetrafluoroborate salt
-
Purification of the final product may involve recrystallization from appropriate solvent systems
Comparison with Structural Isomers
Comparison with 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate
A closely related structural isomer of the compound is 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate (CAS: 16599-97-6), which differs only in the position of the phenylazo group on the pyridinium ring .
Table 2: Comparison of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate and its isomer
| Feature | 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate | 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate |
|---|---|---|
| CAS Number | 16600-18-3 | 16599-97-6 |
| Position of phenylazo group | 4-position (para) | 2-position (ortho) |
| Molecular Formula | C13H14BF4N3 | C13H14BF4N3 |
| Molecular Weight | 299.08 g/mol | 299.08 g/mol |
| InChIKey | DYDFNIURMHTHDY-UHFFFAOYSA-N | XWOOENVBDAFGKT-UHFFFAOYSA-N |
| SMILES | B-(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2 | B-(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2 |
Structural Implications
The positional difference between these two isomers likely results in distinct electronic properties and reactivity patterns:
-
The 4-position isomer (para relationship between the pyridinium nitrogen and azo group) may exhibit different electronic distribution compared to the 2-position isomer
-
The proximity of the azo group to the positively charged nitrogen in the 2-position isomer could influence its stability and reactivity
-
Spectroscopic properties, including UV-visible absorption characteristics, likely differ between the isomers due to their distinct electronic structures
-
These structural differences may translate to different potential applications in research and development
Analytical Characterization
Spectroscopic Analysis
Characterization of 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate typically involves various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy to identify functional groups
-
UV-visible spectroscopy, particularly valuable due to the chromophoric azo group
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume